molecular formula C9H7ClN2OS2 B5727457 5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide

5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide

Cat. No. B5727457
M. Wt: 258.8 g/mol
InChI Key: MSEKQIPIDWDSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the thiazole family and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in DNA synthesis and cell division. It may also inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, including drug-resistant strains. It has also been shown to induce apoptosis in cancer cells and reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide in lab experiments include its potential as a broad-spectrum antimicrobial and anticancer agent. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide. These include:
1. Further studies on its mechanism of action to fully understand its potential therapeutic applications.
2. Development of new derivatives with improved efficacy and reduced toxicity.
3. Studies on its potential as an anti-inflammatory and analgesic agent.
4. Investigation of its potential as a treatment for drug-resistant bacterial and fungal infections.
5. Studies on its potential as a chemopreventive agent for cancer.

Synthesis Methods

The synthesis of 5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide involves the reaction of 4-methyl-2-thioxo-1,3-thiazolidin-5-one with 2-chlorothiophene-3-carboxylic acid chloride. This reaction is catalyzed by triethylamine and yields the desired product after purification.

Scientific Research Applications

5-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

5-chloro-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS2/c1-5-4-14-9(11-5)12-8(13)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEKQIPIDWDSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

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